molecular formula C26H24N2O4S B2872655 3'-(4-Ethylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941970-56-5

3'-(4-Ethylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2872655
CAS No.: 941970-56-5
M. Wt: 460.55
InChI Key: JZAPRVASRBUAAB-UHFFFAOYSA-N
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Description

This compound belongs to the spiro[indoline-thiazolidine] family, characterized by a fused indoline and thiazolidine ring system with a sulfone group (1',1'-dioxide). The 4-ethylphenyl and 2-methylbenzyl substituents confer unique steric and electronic properties, influencing its pharmacological profile. The sulfone group enhances metabolic stability compared to non-oxidized thiazolidine derivatives .

Properties

IUPAC Name

3-(4-ethylphenyl)-1'-[(2-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-3-19-12-14-21(15-13-19)28-24(29)17-33(31,32)26(28)22-10-6-7-11-23(22)27(25(26)30)16-20-9-5-4-8-18(20)2/h4-15H,3,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAPRVASRBUAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Isatin

  • Alkylation : Treating isatin with 2-methylbenzyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 60°C for 6 hours to yield 1-(2-methylbenzyl)isatin.
  • Substitution : Introducing the 4-ethylphenyl group at the C5 position via Friedel-Crafts alkylation using 4-ethylbenzyl chloride and AlCl₃ in dichloromethane.

Schiff Base Formation

Reacting the substituted isatin with 4-ethylaniline in ethanol under reflux (4 hours) to form the imine intermediate.

Thiazolidine Ring Closure

Cyclizing the Schiff base with mercaptoacetic acid in toluene under reflux (12 hours), followed by oxidation with H₂O₂/CH₃COOH to yield the final product.

Yield : 45–55% after column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
One-Pot Synthesis Reflux, Dean-Stark apparatus 50–65% Simplified workflow Prolonged reaction time
Microwave 300 W, 100°C, 15–20 min 70–75% Rapid, high yield Specialized equipment required
Stepwise Multi-step, column chromatography 45–55% Precise substituent control Lower yield, labor-intensive

Critical Reaction Parameters

  • Oxidation Control : Over-oxidation must be avoided during sulfone formation. Stoichiometric H₂O₂ (2 equivalents) at 0°C ensures selective oxidation without degrading the spiro framework.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while benzene/toluene improve cyclocondensation yields.
  • Catalysts : Acetic acid accelerates imine formation, whereas Lewis acids (e.g., AlCl₃) aid electrophilic substitution.

Chemical Reactions Analysis

Types of Reactions

3’-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3’-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacokinetic Advantages: The target compound’s sulfone group and lipophilic substituents suggest improved metabolic stability and oral bioavailability over non-sulfonated analogs .

Biological Activity

The compound 3'-(4-Ethylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide , also referred to as 1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione , is a spiro compound notable for its unique structural features and diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of spiro compounds , characterized by two rings connected through a single atom. The presence of both indoline and thiazolidine rings contributes to its chemical reactivity and biological activity. The molecular formula is C25H22N2O2SC_{25}H_{22}N_2O_2S, with a molecular weight of approximately 474.58 g/mol.

Anticancer Activity

Research has demonstrated that 1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione exhibits significant anticancer properties. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial membrane potential. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
A54915.0Disruption of mitochondrial function
HepG210.0Inhibition of cell proliferation

These findings suggest that the compound could serve as a potential therapeutic agent for cancer treatment.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. The mechanism appears to involve the inhibition of bacterial enzyme activity and disruption of cell membrane integrity. Notable findings include:

PathogenMIC (µg/mL)Observations
Staphylococcus aureus64Comparable to standard antibiotics
Escherichia coli32Effective against resistant strains
Candida albicans128Moderate antifungal activity

The biological activity of 1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione is attributed to its ability to interact with specific biomolecules:

  • Enzyme Inhibition : The compound binds to proteases, preventing substrate access and subsequent catalysis.
  • Receptor Interaction : It modulates signaling pathways by interacting with various receptors, which may lead to altered cellular responses.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been a key mechanism observed in cancer cells.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study A : Investigated the effects on MCF-7 breast cancer cells, reporting an IC50 value of 12.5 µM and significant apoptosis induction.
  • Study B : Evaluated antimicrobial properties against E. coli and S. aureus, demonstrating MIC values lower than those for conventional antibiotics.

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